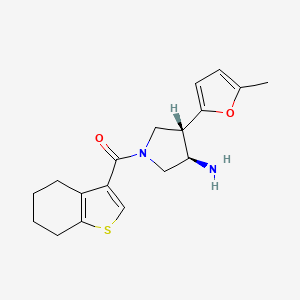![molecular formula C16H23N5O2S B5678887 1,3-dimethyl-5-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5678887.png)
1,3-dimethyl-5-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to a class of heterocyclic compounds that have been extensively studied for their diverse biological activities and chemical properties. The pyrazolo[3,4-d][1,3]thiazole moiety, in particular, is known for its potential in medicinal chemistry due to its structural resemblance to several biomolecules.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of amino-thiadiazole derivatives with α-haloaryl ketones in the presence of a base such as piperidine, morpholine, or pyrrolidine, using solvents like methanol under reflux conditions. These reactions yield various derivatives, including those with morpholin-4-yl and piperidin-1-yl groups, indicative of the versatility and adaptability of this synthetic route (Manjoor. Syed, Alagwadi Kallanagouda Ramappa, & S. Alegaon, 2013).
Molecular Structure Analysis
Structural characterization of similar molecules typically employs techniques such as IR, 1H NMR, and Mass spectrometry. These methods confirm the presence of the targeted functional groups and the overall molecular framework. Single-crystal X-ray diffraction provides detailed insights into the crystal and molecular structure, revealing the conformation and stereochemistry of the compound (Z. Karczmarzyk & W. Malinka, 2004).
Chemical Reactions and Properties
The reactivity of the pyrazolo[3,4-d][1,3]thiazole core is influenced by its functional groups, enabling a variety of chemical transformations. For instance, cycloaddition reactions involving dehydrodithizone and various amines like morpholine and piperidine have been explored, leading to the formation of novel heterocyclic systems (G. V. Boyd, T. Norris, & P. Lindley, 1976). These reactions are pivotal in modulating the biological activity and solubility of the compounds.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. The crystal structure analysis reveals the molecule's geometry, including planarity and conformational flexibility, which are essential for predicting its interaction with biological targets (S. Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and photophysical properties, define the compound's utility in various chemical and biological contexts. For example, the presence of a morpholine unit can significantly affect the compound's basicity and its interactions with biological macromolecules, impacting its pharmacological profile (B. Selvakumar & K. Elango, 2017).
Eigenschaften
IUPAC Name |
[1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-11-13-14(19(2)18-11)17-16(24-13)21-5-3-4-12(10-21)15(22)20-6-8-23-9-7-20/h12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZGOJRQGLYJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N3CCCC(C3)C(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[cyclohexyl(methyl)amino]-3-[2-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B5678807.png)
![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-methylpyridine](/img/structure/B5678811.png)


![N-{rel-(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propyl-3-pyrrolidinyl}-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide hydrochloride](/img/structure/B5678830.png)
![5,8-dimethyl-2-({[1-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5678838.png)
![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridine](/img/structure/B5678844.png)
![N-(2-fluorobenzyl)-N-(2-methoxyethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5678852.png)

![2-ethyl-N-[(4-methylphenyl)(2-thienyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5678881.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5678884.png)


![ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5678898.png)